(6-Ethenylpyridin-3-yl)methanol
Description
(6-Ethenylpyridin-3-yl)methanol is a pyridine derivative featuring a methanol (-CH₂OH) group at the 3-position and an ethenyl (vinyl, -CH=CH₂) group at the 6-position of the pyridine ring. The ethenyl group introduces unsaturated bonding, enhancing reactivity in cross-coupling or addition reactions, while the methanol moiety offers hydrogen-bonding capability, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
(6-ethenylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8-4-3-7(6-10)5-9-8/h2-5,10H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRTHTXQJNMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625897 | |
| Record name | (6-Ethenylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432554-92-2 | |
| Record name | (6-Ethenylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethenylpyridin-3-yl)methanol typically involves the reaction of 3-pyridinecarboxaldehyde with vinylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:
Step 1: Reaction of 3-pyridinecarboxaldehyde with vinylmagnesium bromide in anhydrous ether at low temperatures.
Step 2: Reduction of the resulting intermediate with sodium borohydride in methanol.
Industrial Production Methods: Industrial production of (6-Ethenylpyridin-3-yl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: (6-Ethenylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products:
Oxidation: Formation of (6-ethenylpyridin-3-yl)carboxaldehyde or (6-ethenylpyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-ethylpyridin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(6-Ethenylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (6-Ethenylpyridin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Pyridine Methanol Derivatives
Structural and Physicochemical Properties
The table below compares (6-Ethenylpyridin-3-yl)methanol with key analogs based on substituent variations:
*Estimated based on analog data.
Key Observations:
- Substituent Effects: Ethenyl (target compound): Introduces planar sp² hybridization, enabling conjugation with the pyridine ring. This enhances reactivity in Diels-Alder or polymerization reactions compared to methoxy or methyl groups . Methoxy (C₇H₉NO₂): Increases polarity and boiling point (258°C) due to oxygen’s electronegativity, improving solubility in polar solvents .
- Hydrogen-Bonding Capacity: Methanol derivatives (e.g., target compound, [14]) exhibit stronger hydrogen bonding than ethanol analogs (e.g., ), affecting crystallization and biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
